molecular formula C27H21F3N6O B8217937 S116836

S116836

Cat. No.: B8217937
M. Wt: 502.5 g/mol
InChI Key: DHNAWOULRSDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S116836 is a potent, orally active tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is commonly associated with certain types of leukemia. This compound is particularly effective against both wild-type and T315I mutant forms of BCR-ABL, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S116836 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical engineering techniques and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

S116836 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include copper catalysts for azide-alkyne cycloaddition (CuAAC) reactions. Conditions typically involve controlled temperatures and specific pH levels to ensure optimal reaction efficiency .

Major Products

The major products formed from reactions involving this compound include various phosphorylated proteins and other signaling molecules that play a role in cell cycle regulation and apoptosis .

Scientific Research Applications

S116836 has a wide range of scientific research applications, including:

Mechanism of Action

S116836 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase. This inhibition leads to the arrest of cells in the G0/G1 phase of the cell cycle, induction of apoptosis, and increased production of reactive oxygen species. The compound also inhibits other kinases such as SRC, LYN, HCK, LCK, and BLK, as well as receptor tyrosine kinases like FLT3, TIE2, KIT, and PDGFR-β .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S116836 is unique in its ability to effectively inhibit both wild-type and T315I mutant forms of BCR-ABL, which are resistant to many other tyrosine kinase inhibitors. This makes it a valuable compound for overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.